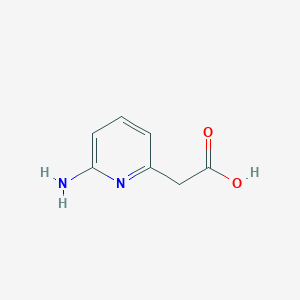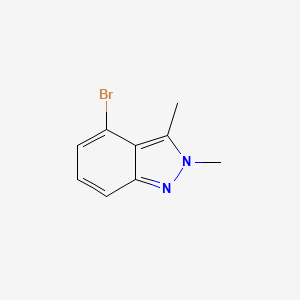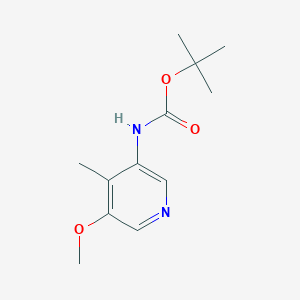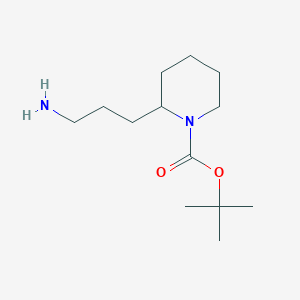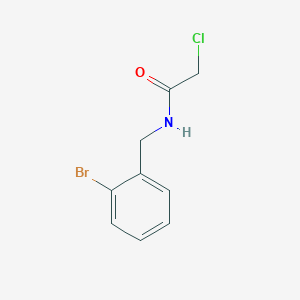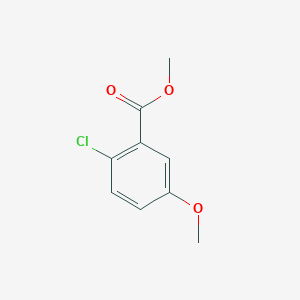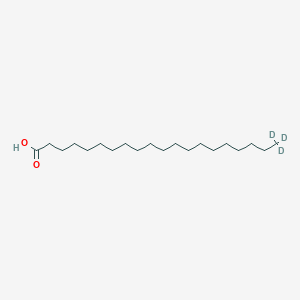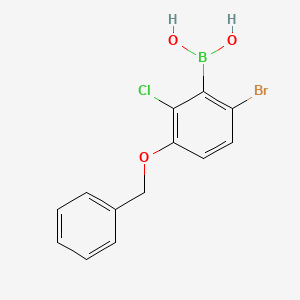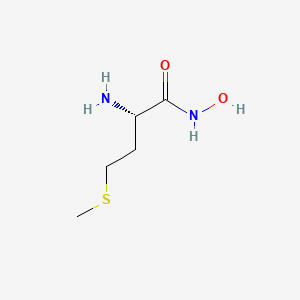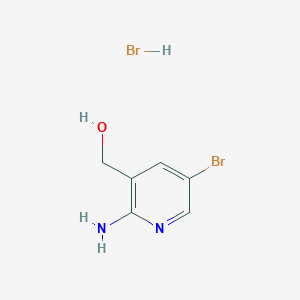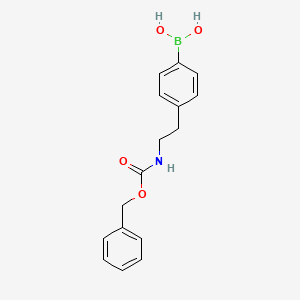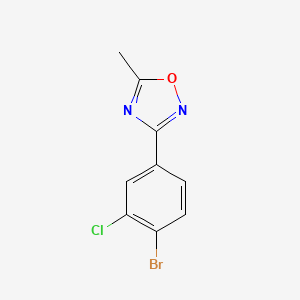
3-(4-Bromo-3-chlorophenyl)-5-methyl-1,2,4-oxadiazole
Overview
Description
The compound “3-(4-Bromo-3-chlorophenyl)-5-methyl-1,2,4-oxadiazole” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-oxadiazole ring attached to a phenyl ring substituted with bromine and chlorine atoms . The exact structure would need to be confirmed using techniques such as NMR spectroscopy, mass spectrometry, or X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the oxadiazole ring and the halogen substituents on the phenyl ring . The oxadiazole ring is aromatic and relatively stable, but could potentially undergo reactions with electrophiles or nucleophiles . The bromine and chlorine atoms on the phenyl ring could also be reactive sites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the oxadiazole ring and the halogen substituents would likely make the compound relatively non-polar . Its solubility, melting point, boiling point, and other physical properties would need to be determined experimentally .Scientific Research Applications
Synthesis and Pharmacological Evaluation
The synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides showcased their potential as anti-bacterial agents against both gram-negative and gram-positive bacteria, and as moderate inhibitors of the α-chymotrypsin enzyme. The compounds exhibited significant antibacterial activity, especially against S. typhi, K. pneumoniae, and S. aureus, comparing favorably with standard ciprofloxacin. Their molecular docking with α-chymotrypsin enzyme protein highlighted the active binding sites correlating with bioactivity data, suggesting a blend of antibacterial activity and moderate anti-enzymatic potential with less cytotoxicity (Siddiqui et al., 2014).
Heterocyclic Fused Rings Compounds Synthesis
Research into new heterocyclic compounds based on 5-aryl-1,3,4-oxadiazole has led to the synthesis of several fused heterocyclic compounds. These efforts included methodologies for synthesizing compounds with enhanced structural complexity, offering insights into the potential of 1,3,4-oxadiazoles in the development of novel chemical entities with varied biological activities (Abbas, Hussain, & Shakir, 2017).
Antimicrobial Evaluation of Mannich Bases
The synthesis and antimicrobial evaluation of 3-[(phenylamino)methyl]-5-(2,3,4-trichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione and its derivatives highlighted their promising antimicrobial activities. The compounds displayed significant action against various bacterial strains, suggesting the potential of 1,3,4-oxadiazole derivatives in antimicrobial drug development (JagadeeshPrasad et al., 2015).
Insecticidal Activity of Anthranilic Diamide Analogues
Anthranilic diamide analogues containing 1,3,4-oxadiazole rings were designed, synthesized, and evaluated for their insecticidal activities. Some compounds exhibited high mortality against Plutella xylostella, showcasing the potential of such derivatives as leading compounds for insecticidal agent development. The structure-activity relationship (SAR) and comparative molecular field analysis (CoMFA) models provided insights for further structural optimization (Liu et al., 2017).
Oxadiazole Derivatives for Mild Steel Corrosion Inhibition
Oxadiazole derivatives have also been investigated for their application in corrosion inhibition, demonstrating high efficiency in protecting mild steel in a hydrochloric acid solution. This suggests the versatility of oxadiazole derivatives beyond biological applications, extending to materials science for the protection of metals against corrosion (Kalia et al., 2020).
Safety And Hazards
Future Directions
The future research directions for this compound could include further studies to elucidate its synthesis, physical and chemical properties, and potential biological activities . Given the interest in oxadiazole derivatives for various biomedical applications, this compound could be of interest for drug discovery and development .
properties
IUPAC Name |
3-(4-bromo-3-chlorophenyl)-5-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c1-5-12-9(13-14-5)6-2-3-7(10)8(11)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCCOOYSTQRTCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801221047 | |
| Record name | 3-(4-Bromo-3-chlorophenyl)-5-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801221047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-3-chlorophenyl)-5-methyl-1,2,4-oxadiazole | |
CAS RN |
1199589-75-7 | |
| Record name | 3-(4-Bromo-3-chlorophenyl)-5-methyl-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199589-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Bromo-3-chlorophenyl)-5-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801221047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





